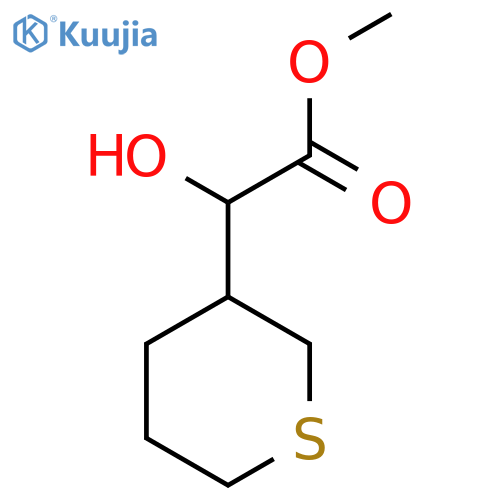Cas no 1862902-86-0 (Methyl 2-hydroxy-2-(thian-3-yl)acetate)
メチル 2-ヒドロキシ-2-(チアン-3-イル)アセタートは、チアン環とヒドロキシル基を有するエステル化合物です。分子式C9H14O3Sで表され、分子量202.27の白色~淡黄色結晶性固体です。この化合物の特徴は、チアン環の立体構造とヒドロキシル基の反応性を併せ持つ点にあり、医薬品中間体や有機合成の構築ブロックとして有用です。特に不斉合成におけるキラル補助剤や、生物活性化合物の合成前駆体としての応用が期待されます。高い純度(通常98%以上)で供給可能であり、有機溶媒への溶解性が良好なため、各種反応条件下での取り扱いが容易です。

1862902-86-0 structure
商品名:Methyl 2-hydroxy-2-(thian-3-yl)acetate
Methyl 2-hydroxy-2-(thian-3-yl)acetate 化学的及び物理的性質
名前と識別子
-
- 1862902-86-0
- EN300-1845026
- methyl 2-hydroxy-2-(thian-3-yl)acetate
- Methyl 2-hydroxy-2-(thian-3-yl)acetate
-
- インチ: 1S/C8H14O3S/c1-11-8(10)7(9)6-3-2-4-12-5-6/h6-7,9H,2-5H2,1H3
- InChIKey: IUPZRUMYIAIQOE-UHFFFAOYSA-N
- ほほえんだ: S1CCCC(C(C(=O)OC)O)C1
計算された属性
- せいみつぶんしりょう: 190.06636548g/mol
- どういたいしつりょう: 190.06636548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
Methyl 2-hydroxy-2-(thian-3-yl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845026-10.0g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 10g |
$7250.0 | 2023-06-02 | ||
| Enamine | EN300-1845026-5.0g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 5g |
$4890.0 | 2023-06-02 | ||
| Enamine | EN300-1845026-1g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1845026-5g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 5g |
$2650.0 | 2023-09-19 | ||
| Enamine | EN300-1845026-0.05g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1845026-0.5g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1845026-0.25g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1845026-2.5g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1845026-0.1g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1845026-1.0g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 1g |
$1686.0 | 2023-06-02 |
Methyl 2-hydroxy-2-(thian-3-yl)acetate 関連文献
-
1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
1862902-86-0 (Methyl 2-hydroxy-2-(thian-3-yl)acetate) 関連製品
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
